molecular formula C11H12N2O6S B13349995 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol

Katalognummer: B13349995
Molekulargewicht: 300.29 g/mol
InChI-Schlüssel: QIWYEOCQAIGINY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is a compound belonging to the furoxan family, which is characterized by the presence of a 1,2,5-oxadiazole-2-oxide ring. This compound is notable for its unique structure, which includes a phenylsulfonyl group and a furoxan moiety linked to a propanol chain.

Vorbereitungsmethoden

The synthesis of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol typically involves multiple steps, starting with the preparation of the furoxan ring. One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules with desired substituents . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the furoxan ring. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfoxides .

Wirkmechanismus

The mechanism of action of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol involves the release of nitric oxide (NO), which is a key signaling molecule in various biological processes. The furoxan ring undergoes a redox reaction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that regulate vascular tone, platelet aggregation, and other physiological functions . The phenylsulfonyl group may also contribute to the compound’s reactivity and stability .

Eigenschaften

Molekularformel

C11H12N2O6S

Molekulargewicht

300.29 g/mol

IUPAC-Name

3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propan-1-ol

InChI

InChI=1S/C11H12N2O6S/c14-7-4-8-18-10-11(13(15)19-12-10)20(16,17)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2

InChI-Schlüssel

QIWYEOCQAIGINY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCO)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.